molecular formula C20H14ClN3OS B2596055 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 392242-22-7

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2596055
CAS No.: 392242-22-7
M. Wt: 379.86
InChI Key: HRASXGTUMBIFSD-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring and the naphthalene moiety in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chlorobenzoic acid, which is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then treated with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Acylation: The thiol is then acylated with 2-(naphthalen-1-yl)acetyl chloride to produce the final compound, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has diverse applications in scientific research:

    Medicinal Chemistry: It exhibits potential as an antiviral, antibacterial, and antifungal agent. Studies have shown its efficacy against various pathogens.

    Agriculture: The compound has been investigated for its herbicidal and pesticidal properties, showing promise in protecting crops from pests and diseases.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in vital biological processes, such as DNA replication and cell wall synthesis.

    Pathways Involved: It disrupts key pathways in microbial cells, leading to inhibition of growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenyl)acetamide
  • N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(pyridin-2-yl)acetamide

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide stands out due to the presence of the naphthalene moiety, which enhances its lipophilicity and potential biological activity. This structural feature differentiates it from other thiadiazole derivatives and contributes to its unique properties and applications.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-16-10-8-14(9-11-16)19-23-24-20(26-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRASXGTUMBIFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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